molecular formula C10H13ClN4O B2959073 [1-(2-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride CAS No. 2309573-10-0

[1-(2-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride

Cat. No.: B2959073
CAS No.: 2309573-10-0
M. Wt: 240.69
InChI Key: SKWPCXFNMQHJQP-UHFFFAOYSA-N
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Description

[1-(2-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable component in medicinal chemistry and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride typically involves the formation of the triazole ring through a cycloaddition reaction. One common method is the Huisgen 1,3-dipolar cycloaddition, which involves the reaction of an azide with an alkyne under copper(I) catalysis. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve scaling up the cycloaddition reaction using continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[1-(2-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-(2-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can be incorporated into various chemical frameworks.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The triazole ring is known to interact with biological targets, making it a candidate for drug development and other biomedical applications.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in various chemical processes. Its stability and reactivity make it a valuable component in industrial applications.

Mechanism of Action

The mechanism of action of [1-(2-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used as a disinfectant and antiseptic.

Uniqueness

What sets [1-(2-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride apart from similar compounds is its triazole ring, which provides unique stability and reactivity. This makes it a versatile building block for various applications, from drug development to industrial processes.

Properties

IUPAC Name

[1-(2-methoxyphenyl)triazol-4-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O.ClH/c1-15-10-5-3-2-4-9(10)14-7-8(6-11)12-13-14;/h2-5,7H,6,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWPCXFNMQHJQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=C(N=N2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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